molecular formula C10H20Cl2N2 B1330083 Adamantane-1,3-diamine dihydrochloride CAS No. 26562-81-2

Adamantane-1,3-diamine dihydrochloride

Cat. No. B1330083
CAS RN: 26562-81-2
M. Wt: 239.18 g/mol
InChI Key: JFXXSCYTYFTSNO-UHFFFAOYSA-N
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Description

Adamantane-1,3-diamine dihydrochloride is a chemical compound with the CAS Number: 26562-81-2 . It has a molecular weight of 239.19 and its IUPAC name is (1s,3s,5s,7s)-adamantane-1,3-diamine dihydrochloride . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of adamantane-1,3-diamine dihydrochloride is derived from the adamantane moiety, which is a polycyclic cage molecule with high symmetry . The InChI code for the compound is 1S/C10H18N2.2ClH/c11-9-2-7-1-8 (4-9)5-10 (12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H .


Physical And Chemical Properties Analysis

Adamantane-1,3-diamine dihydrochloride is a solid substance with a melting point between 308-350°C . It has a molecular weight of 239.19 and is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Biomedical Applications

Adamantane-1,3-diamine dihydrochloride has shown promise in biomedicine , particularly in drug design and delivery systems. Its unique cage-like structure allows it to act as a scaffold for developing new therapeutic agents . The hydrophobic nature of adamantane derivatives makes them suitable for crossing cellular membranes, enhancing drug absorption and distribution .

Material Science

In material science , adamantane derivatives are used to create novel materials with enhanced stability and unique properties. The adamantane core can be functionalized to produce materials with specific characteristics, such as increased thermal stability or altered electronic properties .

Chemical Synthesis

This compound serves as a versatile building block in chemical synthesis . Its stable cage structure is ideal for constructing complex molecules, and it can be used to introduce rigidity and three-dimensionality into molecular frameworks, which is valuable in synthesizing pharmaceuticals and other organic compounds .

Analytical Chemistry

In analytical chemistry , adamantane-1,3-diamine dihydrochloride can be utilized as a standard or reference compound due to its well-defined structure and properties. It may also play a role in the development of new analytical methods for the detection and quantification of various substances .

Pharmacology

The adamantane moiety is widely incorporated into drug molecules to improve their pharmacokinetic and pharmacodynamic profiles. It is known to enhance lipophilicity, which can lead to better penetration of the central nervous system (CNS) and more effective CNS-targeted drugs .

Environmental Science

Although direct applications in environmental science are not extensively documented, the synthesis and study of adamantane derivatives can contribute to the development of environmentally friendly synthesis methods and materials. The insights gained from studying adamantane’s reactivity and stability can inform the design of sustainable chemical processes .

Safety and Hazards

The safety information for adamantane-1,3-diamine dihydrochloride includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The adamantane moiety, which is part of adamantane-1,3-diamine dihydrochloride, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

adamantane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXXSCYTYFTSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181140
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1,3-diamine dihydrochloride

CAS RN

26562-81-2
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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